Methyl 5-bromo-2-chloropyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLYRIIIIXNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies for Pyrimidine Core Functionalization
The foundational step in synthesizing methyl 5-bromo-2-chloropyrimidine-4-carboxylate involves introducing halogen atoms at the 2- and 5-positions of the pyrimidine ring. A patented one-step synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) provides a scalable precursor for further derivatization . The method employs 2-hydroxypyrimidine, hydrobromic acid (20–50 wt%), and hydrogen peroxide under thermal conditions (30–100°C, 6–14 hours) to yield 5-bromo-2-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) at 50–120°C achieves near-quantitative conversion to 5-bromo-2-chloropyrimidine, with yields exceeding 94% and bromine utilization rates up to 98% .
Key Reaction Parameters for Halogenation:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HBr Concentration | 20–50 wt% | Higher concentrations improve bromination efficiency |
| Temperature | 30–100°C | Lower temps reduce byproducts |
| POCl₃ Equivalents | 1–5 mol/mol substrate | Excess drives chlorination |
| Catalyst (Amine) | Triethylamine (0.6–2 mol/mol) | Accelerates Cl⁻ displacement |
This route avoids hazardous bromine gas, leveraging aqueous HBr and H₂O₂ for safer handling . The intermediate 5-bromo-2-chloropyrimidine serves as a versatile substrate for further functionalization at the 4-position.
Esterification via Radical Alkoxycarbonylation
Introducing the methyl ester group at the pyrimidine’s 4-position presents challenges due to the ring’s electron-deficient nature. Conventional esterification via acid chlorides or carboxylation followed by methylation often suffers from low yields (<10%) and regioselectivity issues . A radical-based Minisci reaction, however, enables direct alkoxycarbonylation under mild conditions .
Minisci Reaction Protocol:
-
Substrate: 5-Bromo-2-chloropyrimidine (1 equiv)
-
Radical Initiator: AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2 equiv)
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Solvent: MeOH/H₂O (4:1 v/v)
-
Conditions: 60°C, 12 hours under N₂
The mechanism involves generation of a methyl radical (- CH₃) from methanol, which adds to the pyrimidine’s 4-position, followed by oxidation to the ester. While the original study focused on ethyl esters, substituting methanol for ethanol in this protocol is theoretically viable, though yields may vary due to differences in radical stability .
Integrated Multi-Step Synthesis
Combining halogenation and Minisci methodologies, a plausible synthesis of this compound involves:
Step 1: Bromination and Chlorination
-
React 2-hydroxypyrimidine with HBr/H₂O₂ at 50°C for 8 hours.
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Chlorinate intermediate with POCl₃/triethylamine at 80°C for 6 hours .
Step 2: Radical Esterification
Overall Yield Estimate:
| Step | Yield (%) | Cumulative Yield (%) |
|---|---|---|
| Bromination/Chlorination | 95 | 95 |
| Minisci Esterification | 45 | 42.75 |
This route balances efficiency and safety, though optimization of the Minisci step is required to improve yields.
Alternative Pathways and Comparative Analysis
A. Nucleophilic Aromatic Substitution (SNAr):
Methyl 4-hydroxy-5-bromo-2-chloropyrimidine could undergo esterification via Mitsunobu conditions (DIAD, PPh₃, methyl iodide). However, the electron-withdrawing halogens deactivate the ring, necessitating harsh conditions (>100°C) and resulting in decomposition .
B. Transition Metal-Catalyzed Cross-Coupling:
Palladium-mediated carbonylation (e.g., CO, methanol) at the 4-position is theoretically feasible but unproven for this substrate. Challenges include catalyst poisoning by halogens and competing side reactions.
C. Direct Carboxylation Followed by Methylation:
Carboxylation at the 4-position using n-BuLi/CO₂, followed by methyl iodide quench, achieves <20% yield due to poor regiocontrol and Li-halogen exchange side reactions .
Industrial-Scale Considerations
The patented halogenation method is readily scalable, with batch sizes exceeding 1 mol (182 g product). Key advantages include:
-
Solvent Recovery: Aqueous HBr and POCl₃ can be recycled via distillation.
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Waste Minimization: Catalase treatment eliminates residual H₂O₂, reducing oxidative waste .
For the Minisci step, substituting AgNO₃ with Fe(NO₃)₃ could lower costs, though reaction times may increase. Continuous-flow reactors might enhance radical initiation efficiency and safety.
Analytical Characterization and Quality Control
Critical quality attributes for the target compound include:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties enable it to act as a building block for various biologically active molecules, particularly those targeting viral and cancerous cells.
Key Applications:
- Antiviral Agents: The compound is involved in the synthesis of antiviral drugs that inhibit viral replication.
- Anticancer Drugs: It serves as a precursor for compounds that exhibit cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Materials Science
In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The compound's unique halogenated structure allows for modifications that can enhance material characteristics.
Applications:
- Organic Electronics: It can be used in the fabrication of organic semiconductors and photovoltaic devices.
- Sensors: The compound's properties may be harnessed to create sensitive detection systems for environmental monitoring or biomedical applications.
Biological Studies
The biological activity of this compound has been a focus of research due to its potential therapeutic effects.
Mechanisms of Action:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
- Cellular Interaction: It interacts with cellular receptors and pathways that regulate inflammation and neuroprotection, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The mechanism involved inhibition of viral polymerases, leading to reduced viral load in infected cells.
Case Study 2: Anticancer Properties
Research highlighted the compound's role in synthesizing a new class of anticancer agents that showed efficacy in preclinical models. These agents were found to induce apoptosis in various cancer cell lines, marking a promising avenue for future drug development.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison
The substituent patterns on the pyrimidine ring critically influence molecular geometry, intermolecular interactions, and reactivity. Key structural analogs include:
Key Observations :
Physicochemical Properties
| Property | This compound | 4-Amino-5-Bromo-2-Chloropyrimidine | Methyl 5-Bromopyrimidine-4-Carboxylate |
|---|---|---|---|
| Melting Point | Not reported (inferred: ~450–470 K) | 460–461 K | Not reported |
| Solubility | Likely soluble in DMSO, chloroform, methanol | Soluble in polar aprotic solvents | Similar to target compound |
| Reactivity | Susceptible to nucleophilic substitution at C5 | Amino group enables coupling reactions | Less reactive due to absence of Cl |
Notes:
Biological Activity
Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Overview of Pyrimidine Derivatives
Pyrimidine derivatives, including this compound, are known for their broad range of biological activities. These compounds have been investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The structural features of pyrimidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.
Target Interactions:
this compound primarily interacts with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access and altering cellular functions.
Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and neuroprotection. Its ability to modulate these pathways contributes to its anti-inflammatory and neuroprotective effects.
Pharmacological Applications
-
Antiviral Activity:
Research indicates that this compound exhibits antiviral properties against various viruses. These effects are attributed to the compound's ability to inhibit viral replication through interference with viral enzymes. -
Anticancer Properties:
The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. It induces apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Effects:
This compound has been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 cells were reported at sub-micromolar concentrations, indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways .
Q & A
Q. How can synthetic protocols for Methyl 5-bromo-2-chloropyrimidine-4-carboxylate be optimized to maximize yield and purity?
Methodological Answer:
- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous pyrimidine carboxylate syntheses. For example, bromination/chlorination of methyl pyrimidine carboxylates often requires controlled stoichiometry to avoid over-halogenation .
- Purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution) ensures high purity (>97% by HPLC). Monitor by / NMR and LC-MS to confirm structural integrity .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- Spectroscopy : Use // NMR to confirm substitution patterns and halide positions. IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies or disorder) be resolved during structural analysis?
Methodological Answer:
Q. What role do bromo and chloro substituents play in directing cross-coupling reactions (e.g., Suzuki-Miyaura) on the pyrimidine ring?
Methodological Answer:
- Bromine’s lower electronegativity (vs. Cl) makes C-Br bonds more reactive in Pd-catalyzed couplings. Comparative studies with Methyl 5-bromopyrimidine-4-carboxylate (similarity score 0.90) show faster oxidative addition for Br vs. Cl .
- Use - HMBC NMR to map electronic effects on nitrogen atoms, influencing regioselectivity.
Q. How can conformational flexibility of the pyrimidine ring be quantified using crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
